An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chloroethyl)-2'-deoxycytidine
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chloroethyl)-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) is a synthetic pyrimidine nucleoside analog that has demonstrated notable biological activity, particularly as an antiviral agent. This technical guide provides a comprehensive overview of its physicochemical properties, available experimental data, and its proposed mechanism of action. The information presented is intended to support further research and development efforts involving this compound.
Physicochemical Properties
Quantitative data for 5-(2-Chloroethyl)-2'-deoxycytidine is summarized in the table below. It is important to note that while some data is available for CEDC, other properties have been inferred from closely related analogs, such as 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU), and are indicated as such.
| Property | Value | Source/Notes |
| CAS Number | 90301-75-0 | [1] |
| Molecular Formula | C₁₁H₁₆ClN₃O₄ | [1] |
| Molecular Weight | 289.717 g/mol | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available | General solubility for similar nucleosides suggests solubility in DMSO and aqueous solutions. |
| Storage Temperature | 2-8°C | Inferred from 5-Chloro-2'-deoxycytidine |
Synthesis and Purification
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Protection of the deoxyribose hydroxyl groups: The 3' and 5' hydroxyl groups of a starting deoxycytidine derivative are typically protected using protecting groups like acetyl or silyl ethers to prevent unwanted side reactions.
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Modification at the C5 position: The chloroethyl group is introduced at the C5 position of the pyrimidine ring. This can be achieved through various organic synthesis methods, potentially involving a precursor like 5-formyl-2'-deoxycytidine or through direct alkylation.
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Deprotection: The protecting groups on the sugar moiety are removed to yield the final product.
Purification of the final compound is crucial to remove impurities and byproducts. High-performance liquid chromatography (HPLC) is a standard method for the purification of nucleoside analogs, often employing reverse-phase columns[3].
Spectroscopic Analysis
Detailed spectroscopic data for 5-(2-Chloroethyl)-2'-deoxycytidine is not publicly available. However, the expected spectroscopic features can be inferred from the analysis of related compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra would be expected to show signals corresponding to the protons and carbons of the deoxyribose sugar, the pyrimidine ring, and the 2-chloroethyl side chain. The analysis of 5-substituted pyrimidine nucleosides by NMR has been described and provides a basis for interpreting the spectra of CEDC[4][5].
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information[6].
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as O-H stretching for the hydroxyl groups, N-H stretching for the amine group, and C=O stretching for the carbonyl group on the pyrimidine ring[6].
Biological Activity and Mechanism of Action
5-(2-Chloroethyl)-2'-deoxycytidine has been evaluated for its antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). The minimum inhibitory concentration (MIC) for HSV-1 in primary rabbit kidney cell cultures was determined to be 0.60 µg/ml.
The proposed mechanism of action for CEDC, based on studies of the closely related compound 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), involves its selective activation in virus-infected cells.
Figure 1. Proposed mechanism of antiviral action of 5-(2-Chloroethyl)-2'-deoxycytidine.
The proposed mechanism involves the following steps:
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Cellular Uptake: CEDC enters both uninfected and HSV-infected host cells.
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Preferential Phosphorylation: In HSV-infected cells, the viral thymidine kinase (TK) preferentially phosphorylates CEDC to its monophosphate form. This step is crucial for its selectivity, as host cell kinases are less efficient at this initial phosphorylation.
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Further Phosphorylation: Host cell kinases then further phosphorylate the monophosphate to the diphosphate and subsequently to the active triphosphate form, CEDC-triphosphate.
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Inhibition of Viral DNA Polymerase: CEDC-triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP). This inhibition halts the replication of the viral DNA.
This selective activation in virus-infected cells leads to a high therapeutic index, meaning it is significantly more toxic to the virus than to the host cells.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 5-(2-Chloroethyl)-2'-deoxycytidine are not widely published. However, researchers can adapt established methods for similar nucleoside analogs.
General Workflow for Synthesis and Purification:
Figure 2. General experimental workflow for the synthesis and analysis of CEDC.
Protocol for Antiviral Activity Assay (Plaque Reduction Assay):
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Cell Culture: Grow a monolayer of susceptible cells (e.g., primary rabbit kidney cells) in appropriate culture plates.
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Virus Infection: Infect the cell monolayers with a known titer of HSV-1.
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Drug Treatment: After a brief incubation period to allow for viral adsorption, remove the virus inoculum and add culture medium containing serial dilutions of 5-(2-Chloroethyl)-2'-deoxycytidine.
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Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
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Plaque Visualization: Fix and stain the cell monolayers to visualize the viral plaques.
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Data Analysis: Count the number of plaques at each drug concentration and calculate the concentration that inhibits plaque formation by 50% (IC₅₀).
Conclusion
5-(2-Chloroethyl)-2'-deoxycytidine is a pyrimidine nucleoside analog with promising antiviral activity against Herpes Simplex Virus. While comprehensive physicochemical data and detailed experimental protocols are not yet fully available in the public domain, this guide consolidates the existing knowledge and provides a framework for future research. Further studies are warranted to fully characterize its properties and elucidate its therapeutic potential.
References
- 1. cn.chemcd.com [cn.chemcd.com]
- 2. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tracking excited state decay mechanisms of pyrimidine nucleosides in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation of 5-(2-chloroethyl)-2'-deoxyuridine in male NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective in vitro and in vivo activities of 5-(2-haloalkyl)pyrimidine nucleoside analogs, particularly 5-(2-chloroethyl)-2'-deoxyuridine, against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
